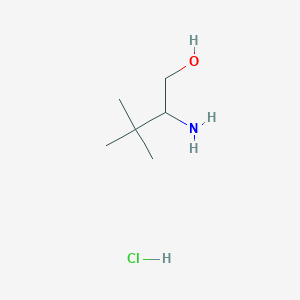
(2-Trimethylsilylethyl)triphenylphosphonium Iodide
Descripción general
Descripción
(2-Trimethylsilylethyl)triphenylphosphonium Iodide is a chemical compound with the molecular formula C23H28IPSi. It is a phosphonium salt that features a triphenylphosphonium cation and an iodide anion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is a method used to convert carbonyl compounds into alkenes.
Mecanismo De Acción
is a type of organosilicon compound . Organosilicon compounds are often used in organic synthesis due to their reactivity and stability. They can participate in a variety of reactions, including carbon-carbon bond formation and functional group transformations .
The phosphonium group in the compound suggests that it might be used as a Wittig reagent . Wittig reagents are commonly used in organic synthesis to convert aldehydes and ketones into alkenes in a process known as the Wittig reaction .
The trimethylsilyl group (TMS) is a protecting group used in organic synthesis. It is used to protect reactive hydroxyl groups and can be removed under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Trimethylsilylethyl)triphenylphosphonium Iodide typically involves the reaction of triphenylphosphine with (2-Trimethylsilylethyl) iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (2-Trimethylsilylethyl)triphenylphosphonium Iodide primarily undergoes substitution reactions. It is used as a reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with carbonyl compounds (aldehydes or ketones) in the presence of a base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Major Products: The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
(2-Trimethylsilylethyl)triphenylphosphonium Iodide has several applications in scientific research:
Chemistry: It is widely used in the synthesis of alkenes through the Wittig reaction. This reaction is fundamental in the construction of carbon-carbon double bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials science research.
Comparación Con Compuestos Similares
Triphenylmethylphosphonium Iodide: Similar in structure but lacks the trimethylsilylethyl group.
Benzyltriphenylphosphonium Iodide: Contains a benzyl group instead of the trimethylsilylethyl group.
Ethyltriphenylphosphonium Iodide: Features an ethyl group in place of the trimethylsilylethyl group.
Uniqueness: (2-Trimethylsilylethyl)triphenylphosphonium Iodide is unique due to the presence of the trimethylsilylethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of alkenes with specific structural requirements.
Propiedades
IUPAC Name |
triphenyl(2-trimethylsilylethyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28PSi.HI/c1-25(2,3)20-19-24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYPOSEOPBJMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28IPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623794 | |
| Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63922-84-9 | |
| Record name | Triphenyl[2-(trimethylsilyl)ethyl]phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Trimethylsilylethyl)triphenylphosphonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)





